

# Leonurine Hydrochloride: A Technical Guide to its Discovery, Characterization, and Initial Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Leonurine hydrochloride |           |
| Cat. No.:            | B15614926               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Leonurine, a unique alkaloid derived from the traditional Chinese medicine Motherwort (Leonurus japonicus), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, initial characterization, and synthesis of its hydrochloride salt. It details the compound's physicochemical properties, pharmacokinetic profile, and established mechanisms of action, with a focus on its influence on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, consolidating critical data and experimental protocols to facilitate further investigation into the therapeutic potential of **Leonurine hydrochloride**.

## **Discovery and Natural Origin**

Leonurine was first isolated in 1930 from plants of the Leonurus genus, most notably Leonurus japonicus Houtt. (also known as Chinese Motherwort or Yìmǔcǎo) and other species of the Lamiaceae family.[1][2][3] Traditionally, Leonurus japonicus has been used for centuries in Chinese medicine to treat a variety of conditions, particularly gynecological disorders such as menstrual irregularities and postpartum issues, owing to its effects on promoting blood circulation.[2][4]



The initial modern extraction and characterization of Leonurine were significantly advanced in the 1970s. A key early method involved the extraction from dried plant material using an acidic methanol solution, followed by purification using alumina and Sephadex G-25 column chromatography.[2] These pioneering studies laid the groundwork for the subsequent synthesis and pharmacological investigation of Leonurine and its hydrochloride salt.

## **Physicochemical Properties**

**Leonurine hydrochloride** is a white to beige crystalline powder.[1][5] Its fundamental chemical and physical properties are summarized in the table below.

| Property          | Value                                                 | Reference(s) |
|-------------------|-------------------------------------------------------|--------------|
| Molecular Formula | C14H22CIN3O5                                          | [6]          |
| Molecular Weight  | 347.796 g/mol                                         | [6]          |
| Melting Point     | 238 °C                                                | [5][7]       |
| рКа               | 7.9 in water                                          | [8]          |
| Solubility        | Soluble in DMSO (≥31.1 mg/mL), methanol, and ethanol. | [5][9][10]   |
| Appearance        | White to beige crystalline powder                     | [1][5]       |
| Purity            | Commercially available at ≥98% (HPLC)                 | [1]          |
| Storage           | 2-8°C in an inert atmosphere, desiccated.             | [1][5]       |

# Synthesis of Leonurine Hydrochloride

The first high-yield chemical synthesis of Leonurine was developed in 1979, providing a crucial pathway for its production independent of natural extraction.[2] This method involves the condensation of syringic acid and 4-guanidino-1-butanol. A detailed protocol based on this and subsequent refined methodologies is provided below.



### **Experimental Protocol for Chemical Synthesis**

This protocol outlines a general procedure for the synthesis of Leonurine, which can then be converted to its hydrochloride salt.

#### Materials:

- Syringic acid
- 4-Amino-1-butanol
- S-methyl-isothiourea hemisulfate salt or similar guanidinylating agent
- Dicyclohexylcarbodiimide (DCC) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
- Hexamethylphosphoramide (HMPA) or Dimethylformamide (DMF)
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO₃)
- Organic solvents for extraction and purification (e.g., ethyl acetate, methanol)

#### Procedure:

- Guanidination of 4-Amino-1-butanol:
  - React 4-amino-1-butanol with a guanidinylating agent such as S-methyl-isothiourea hemisulfate salt in an appropriate solvent. This reaction introduces the guanidino group to the amino alcohol, forming 4-guanidino-1-butanol.
  - The reaction mixture is typically stirred at room temperature or with gentle heating for several hours.
  - The product, 4-guanidino-1-butanol, can be isolated and purified, often as a hydrochloride salt.
- Condensation Reaction:



- Dissolve syringic acid and 4-guanidino-1-butanol hydrochloride in a suitable solvent, such as DMF or a mixture of HMPA and ether.
- Add a coupling agent, such as DCC or EDC, to the solution to facilitate the esterification between the carboxylic acid of syringic acid and the hydroxyl group of 4-guanidino-1butanol.
- The reaction is typically carried out at room temperature for an extended period (e.g., 48-72 hours) to ensure complete conversion.
- Work-up and Purification:
  - After the reaction is complete, the precipitated urea byproduct (from DCC) is removed by filtration.
  - The filtrate is then subjected to an aqueous work-up. The pH is adjusted with a base, such
    as sodium bicarbonate, to precipitate the crude Leonurine.
  - The crude product is collected by filtration, washed with water, and dried.
  - Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield pure Leonurine.
- · Formation of the Hydrochloride Salt:
  - The purified Leonurine free base is dissolved in an appropriate solvent (e.g., ethanol).
  - A solution of hydrochloric acid in a suitable solvent (e.g., ethanolic HCl) is added dropwise with stirring.
  - The Leonurine hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

## **Synthesis Workflow Diagram**



#### General Synthesis Workflow for Leonurine Hydrochloride



Click to download full resolution via product page

Caption: General synthesis workflow for Leonurine Hydrochloride.



#### **Pharmacokinetic Profile**

The pharmacokinetic properties of Leonurine have been primarily studied in rodent models. These studies indicate rapid distribution and elimination. A summary of key pharmacokinetic parameters is presented below.

| Parameter                   | Value (in rats)                                                                 | Reference(s) |
|-----------------------------|---------------------------------------------------------------------------------|--------------|
| Half-life (t½)              | 1.72 - 6.32 hours                                                               | [11][12]     |
| Volume of Distribution (Vd) | 24.73 L/kg                                                                      | [11]         |
| Oral Bioavailability        | 2.21 - 13.8%                                                                    | [11][12][13] |
| Plasma Protein Binding      | < 80%                                                                           | [11]         |
| Metabolism                  | Primarily via CYP2D6,<br>CYP1A2, and CYP3A4 (Phase<br>I) and UGT1A1 (Phase II). | [2][14]      |
| Elimination                 | Subject to high first-pass elimination.                                         | [11]         |

## **Pharmacological Activity and Mechanism of Action**

**Leonurine hydrochloride** exhibits a broad range of pharmacological activities, including anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects.[2][15] Its mechanisms of action often involve the modulation of key cellular signaling pathways.

#### **Quantitative Pharmacological Data**

| Activity | Model System | Effective Concentration / Dose | Reference(s) | |---|---| | Vasorelaxation | Phenylephrine-pretreated rat aortic rings | IC50: 85.9 - 86.4  $\mu$ M |[6] | Inhibition of CYP2D6 | In vitro | IC50: 15.13  $\mu$ M |[2][11][14] | Inhibition of CYP1A2 | In vitro | IC50: 18.05  $\mu$ M |[2][11][14] | Inhibition of CYP3A4 | In vitro | IC50: 20.09  $\mu$ M (non-competitive) |[2][11][14] | Anti-apoptotic (Cardiomyocytes) | Rat model of myocardial infarction | 15 mg/kg/day (oral) | [10][16] | Anti-inflammatory (Osteoarthritis) | IL-1 $\beta$ -induced rat chondrocytes | 5, 10, and 20  $\mu$ M |[17] | Neuroprotection | Hypoxia-induced PC12 cells | Effective at various concentrations | [8] | Anti-cancer (Lung Cancer) | H292 cells | 10, 25, and 50  $\mu$ M (induces apoptosis) | |



## **Key Signaling Pathways**

**Leonurine hydrochloride** has been shown to exert significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][11][17] In inflammatory conditions, **Leonurine hydrochloride** can suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[9] This leads to a downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as matrix-degrading enzymes like MMP-1, MMP-3, and MMP-13.[11][17]



#### Inhibition of NF-kB Pathway by Leonurine HCl **Upstream Stimulus** Inflammatory Stimuli Leonurine HCI (e.g., TNF- $\alpha$ , IL-1 $\beta$ ) Activates Inhibits Cytoplasmic Events Inhibits nuclear **IKK Complex** translocation Phosphorylates Leads to activation NF-κB (p65/p50) ΙκΒα (Active) Inhibits Translocates to **Nuclear Events** NF-кВ (p65/p50) **Nucleus** (Inactive) Promotes **Pro-inflammatory** Gene Expression (TNF-α, IL-6, MMPs)

Click to download full resolution via product page

Caption: Inhibition of the NF-kB signaling pathway by Leonurine HCl.



## Foundational & Exploratory

Check Availability & Pricing

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is crucial for cell survival and proliferation. Leonurine has been demonstrated to activate this pathway in certain contexts, contributing to its protective effects.[4][16] For instance, in models of myocardial infarction, Leonurine promotes the phosphorylation of PI3K and Akt, which in turn phosphorylates and inactivates downstream targets like glycogen synthase kinase-3 $\beta$  (GSK3 $\beta$ ).[4][16] This cascade leads to an increase in the expression of anti-apoptotic proteins such as Bcl-2 and a decrease in pro-apoptotic proteins like Bax, ultimately protecting cells from apoptosis.[16]



# **Upstream Regulation** Leonurine HCI Activates PI3K Phosphorylates (Activates) Core Pathway Akt Phosphorylates (Inhibits) GSK3β Promotes Promotes Downstream Effects Bax Bcl-2 (Anti-apoptotic) (Pro-apoptotic) Inhibits

#### Activation of PI3K/Akt Pathway by Leonurine HCl

Click to download full resolution via product page

Cell Survival

Caption: Activation of the PI3K/Akt signaling pathway by Leonurine HCl.



#### **Conclusion and Future Directions**

**Leonurine hydrochloride** is a promising natural product-derived compound with a well-documented history of traditional use and a growing body of scientific evidence supporting its multifaceted pharmacological activities. Its initial characterization has revealed significant potential in the treatment of cardiovascular and inflammatory diseases. The established synthetic routes provide a reliable source for further research and development.

Future investigations should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles in humans, as well as exploring its therapeutic efficacy in various disease models through well-designed clinical trials. Further structure-activity relationship studies may also lead to the development of novel analogs with enhanced potency and improved pharmacokinetic properties. This comprehensive guide serves as a foundational resource to aid in these future endeavors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leonurine Hydrochloride Suppresses Inflammatory Responses and Ameliorates Cartilage Degradation in Osteoarthritis via NF-kB Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 5. Endothelium-independent vasorelaxation by leonurine, a plant alkaloid purified from Chinese motherwort PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bocsci.com [bocsci.com]

#### Foundational & Exploratory





- 7. Upregulation of Nrf2 signaling and suppression of ferroptosis and NF-κB pathway by leonurine attenuate iron overload-induced hepatotoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Osteoarthrosis | Leonurine Hydrochloride Suppresses Inflammatory Responses and Ameliorates Cartilage Degradation in Osteoarthritis via NF-κB Signaling Pathway | springermedicine.com [springermedicine.com]
- 9. Leonurine Hydrochloride Suppresses Inflammatory Responses and Ameliorates Cartilage Degradation in Osteoarthritis via NF-kB Signaling Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Inhibition of PI3K/Akt/NF-kB signaling with leonurine for ameliorating the progression of osteoarthritis: In vitro and in vivo studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN1415602A Method for synthesizing leonurine Google Patents [patents.google.com]
- 15. Leonurine attenuates angiotensin II-induced cardiac injury and dysfunction via inhibiting MAPK and NF-kB pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Leonurine Promotes the Osteoblast Differentiation of Rat BMSCs by Activation of Autophagy via the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leonurine Ameliorates Oxidative Stress and Insufficient Angiogenesis by Regulating the PI3K/Akt-eNOS Signaling Pathway in H2O2-Induced HUVECs PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Leonurine Hydrochloride: A Technical Guide to its Discovery, Characterization, and Initial Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614926#discovery-and-initial-characterization-of-leonurine-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com